

Advanced Metabolic Tracing & Profiling: The Strategic Utility of Chloroacetyl Chloride-13C2

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Compound of Interest

Compound Name: Chloroacetyl chloride-13C2

CAS No.: 286367-76-8

Cat. No.: B580289

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Executive Summary

Chloroacetyl chloride-13C2 is a bifunctional electrophile critical to the synthesis of stable isotope tracers used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies and chemoproteomics. Unlike simple metabolic substrates (e.g.,

C-Glucose), this reagent is rarely used as a direct biological feed. Instead, it serves as a "Carbon Staple"—a chemical building block used to introduce a distinctive

C

-acetyl motif into drug candidates, herbicides, and metabolic probes.

This guide explores two primary workflows:

- Synthesis of SIL-Tracers: Creating

C-labeled drugs (e.g., Lidocaine, Praziquantel) for metabolic flux analysis.

- Chemoproteomic Profiling: Using

C-labeled chloroacetamide warheads to map reactive cysteine residues in the proteome.

Part 1: Chemical Profile & Handling

The Reagent

Chloroacetyl chloride-13C2 is an acyl chloride where both carbon atoms are replaced by the stable

C isotope.

Feature	Specification
Formula	Cl-
	CH
	-
	CO-Cl
Molecular Weight	~114.93 g/mol (vs. 112.94 for unlabeled)
Mass Shift	+2.0067 Da (attributable to two C atoms)
Reactivity	Bifunctional:1.[1] Acyl Chloride (Fast reaction with amines/alcohols).2. Alkyl Chloride (Slower nucleophilic substitution, e.g., with amines/thiols).
Isotopic Purity	Typically
	99 atom % C

Critical Handling Protocols

- Toxicity: Highly toxic by inhalation and skin contact.[2] It is a lachrymator.
- Moisture Sensitivity: Reacts violently with water to release HCl gas. All reactions must be performed in anhydrous solvents (DCM, THF, Toluene) under inert atmosphere (

or Ar).

- **Stability:** Store at room temperature away from light; however, for analytical standards, storage at -20°C in a desiccator is recommended to prevent hydrolysis.

Part 2: Application A — Synthesis of C-Labeled Drug Tracers

The most common application of **Chloroacetyl chloride-13C2** is the synthesis of drug tracers where the chloroacetyl group is an intermediate scaffold. In these pathways, the chlorine atom is often displaced by a secondary amine, leaving the

C

-acetyl backbone integrated into the final drug molecule.

Case Study: Synthesis of C -Lidocaine

Lidocaine is a classic example of a drug synthesized via chloroacetylation. By using

C

-Chloroacetyl chloride, researchers can produce

C

-Lidocaine to trace its metabolic clearance (e.g., formation of MEGX) without radioisotope hazards.

Experimental Protocol

Step 1: Acylation (Introduction of Label)

- **Setup:** Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.
- **Reagents:** Dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous glacial acetic acid or toluene.
- **Addition:** Cool to 10°C. Add **Chloroacetyl chloride-13C2** (1.1 eq) dropwise over 20 minutes.

- Reaction: Stir at room temperature for 30 minutes. Add sodium acetate (aq) to buffer the HCl generated.

- Isolation: Filter the precipitate (

C

-

-chloro-2,6-dimethylacetanilide).

Step 2: Amination (Displacement of Chloride)

- Reaction: Suspend the intermediate from Step 1 in toluene. Add diethylamine (3.0 eq).[3]
- Reflux: Heat to reflux (80–110°C) for 4 hours. The diethylamine acts as both the nucleophile and the base to scavenge HCl.
- Workup: Cool, filter off the diethylammonium chloride salt. Extract the filtrate with 3M HCl, basify the aqueous layer with KOH, and extract into pentane/ether.[4]

- Result:

C

-Lidocaine. The chlorine is lost, but the two

C atoms remain in the linker region.

Mechanism & Visualization

The following diagram illustrates the flow of the

C label (marked in red) through the synthesis.

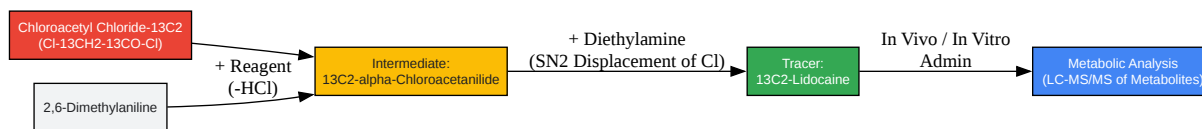


Fig 1: Incorporation of ^{13}C -label into Lidocaine. The Cl atom serves as a leaving group.

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[5]

Part 3: Application B — Chemoproteomic Profiling (ABPP)

In drug discovery, "covalent inhibitors" often utilize a chloroacetamide "warhead" to irreversibly bind to cysteine residues on target proteins. **Chloroacetyl chloride- $^{13}\text{C}_2$** is used to synthesize isotopically labeled probes for these studies.

The "Twin-Peak" Strategy

By synthesizing a probe with

C (light) and

C (heavy) reagents, researchers can perform IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling).

- Light Probe: Synthesized with unlabeled Chloroacetyl chloride.
- Heavy Probe: Synthesized with **Chloroacetyl chloride- $^{13}\text{C}_2$** .

Protocol: Competitive ABPP

- Treatment: Treat Cell Population A with the "Light" probe and Cell Population B with the "Heavy" probe (or vehicle vs. drug competition).
- Lysis & Mixing: Lyse cells and mix lysates in a 1:1 ratio.

- Digestion: Digest proteins with Trypsin.
- Enrichment: If the probe contains a biotin handle (synthesized via the acyl chloride end), enrich peptides on streptavidin beads.
- LC-MS Analysis: Analyze peptides.
 - Result: Cysteine-bound peptides will appear as doublets separated by 2.007 Da.
 - Interpretation: A 1:1 ratio indicates equal binding. A skewed ratio indicates that a competitor drug prevented the probe from binding in one condition.

Data Interpretation: The Isotope Effect

When analyzing data from **Chloroacetyl chloride-¹³C₂** derivatives, one must account for the Chlorine Isotope Pattern if the chlorine atom is retained in the final molecule (e.g., in an intermediate or a specific probe).

Isotope	Mass Contribution	Abundance
C / Cl (Unlabeled)	M (Base Peak)	100%
C / Cl (Unlabeled)	M+2	~32%
C / Cl (Labeled)	M+2	100%
C / Cl (Labeled)	M+4	~32%

Critical Analytical Challenge: If you mix Unlabeled and Labeled probes that still contain the Chlorine atom, the M+2 peak of the Unlabeled probe (due to natural

Cl) will isobarically interfere with the M+2 peak of the Labeled probe (due to

C

).

- Solution: High-Resolution Mass Spectrometry (HRMS) is required to resolve the mass defect, or (more commonly) the chemistry is designed so the Chlorine is displaced (as in the Lidocaine example), removing the

Cl interference.

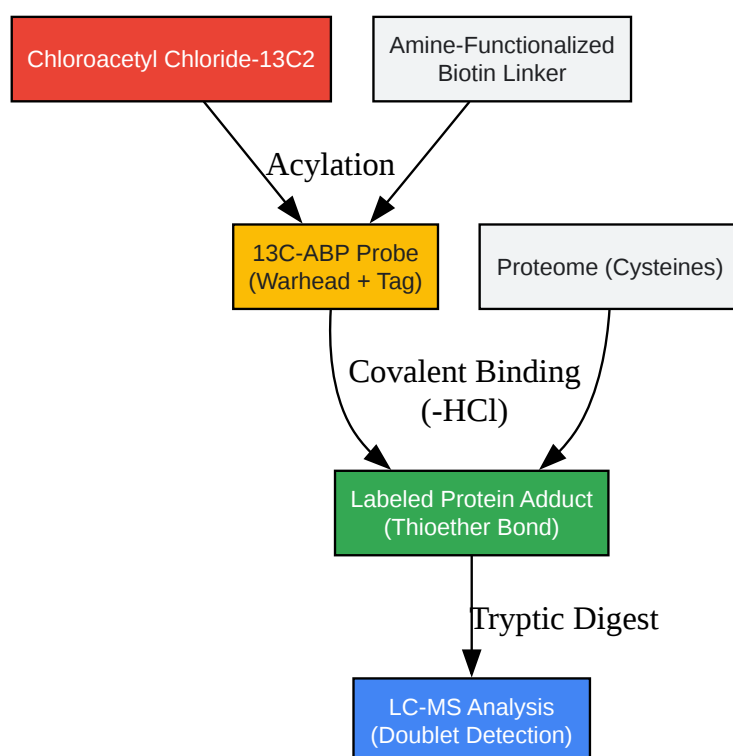


Fig 2: Chemoproteomic workflow for tracing reactive cysteines using ^{13}C -labeled probes.

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Part 4: References

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